Chemical properties and structure of Donepezil-d4 (hydrochloride)
Chemical properties and structure of Donepezil-d4 (hydrochloride)
An In-Depth Technical Guide to the Chemical Properties and Structure of Donepezil-d4 (hydrochloride)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of Donepezil-d4 (hydrochloride), a deuterated analog of the acetylcholinesterase inhibitor Donepezil. The primary audience for this guide includes researchers, analytical chemists, and drug development professionals who utilize stable isotope-labeled compounds. This guide moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and application, particularly its critical role as an internal standard in quantitative bioanalysis.
Introduction: The Rationale for Isotopic Labeling
Donepezil is a cornerstone therapeutic agent for the palliative treatment of mild to moderate Alzheimer's disease.[1] Its mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function which is deficient in Alzheimer's patients.[1][4]
The development and clinical application of a drug like Donepezil necessitate robust and accurate bioanalytical methods to study its pharmacokinetics, bioavailability, and therapeutic drug monitoring. This is where Donepezil-d4, the deuterated isotopologue of Donepezil, becomes indispensable.
Why Deuterate? The Power of a "Heavy" Internal Standard In quantitative mass spectrometry, an ideal internal standard (IS) behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as Donepezil-d4, are considered the "gold standard" for this purpose.[5] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass. This mass shift is easily detected by a mass spectrometer, allowing for its differentiation from the endogenous, non-labeled drug. Crucially, the physicochemical properties of the deuterated form are nearly identical to the non-labeled drug, ensuring it experiences the same extraction efficiency, chromatographic retention, and ionization response, thereby correcting for variations and matrix effects during analysis.[5]
Chemical Structure and Physicochemical Properties
The fundamental structure of Donepezil-d4 is identical to that of Donepezil, with the exception of four hydrogen atoms being replaced by deuterium atoms. The labeling is typically on the benzyl and methyl groups attached to the piperidine ring.
Chemical Structure
The IUPAC name for Donepezil-d4 (hydrochloride) is 2,3-dihydro-5,6-dimethoxy-2[[1-(phenylmethyl-d₂)-4-piperidinyl]methyl-d₂]-1H-inden-1-one, monohydrochloride.[6]
Caption: Chemical structure of Donepezil-d4 (hydrochloride).
Core Properties
The key physicochemical data for Donepezil-d4 (hydrochloride) are summarized in the table below. This information is critical for designing analytical methods, preparing standard solutions, and ensuring proper storage.
| Property | Value | Source(s) |
| Formal Name | 2,3-dihydro-5,6-dimethoxy-2[[1-(phenylmethyl-d₂)-4-piperidinyl]methyl-d₂]-1H-inden-1-one, monohydrochloride | [6] |
| CAS Number | 1219798-88-5 | [6][7] |
| Molecular Formula | C₂₄H₂₅D₄NO₃ • HCl | [6] |
| Molecular Weight | 420.0 g/mol | [6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [6][8] |
| Appearance | Crystalline solid | [8] |
| Solubility | DMF: ~1 mg/mL; DMSO: ~1 mg/mL; Ethanol: ~1 mg/mL | [6][7] |
| UV max | 231, 269, 313 nm | [6] |
Mechanism of Action: A Molecular Perspective
The therapeutic and biological activity of Donepezil-d4 is identical to that of non-labeled Donepezil. It functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).
-
Binding: Donepezil binds to the active site of the AChE enzyme. This prevents the natural substrate, acetylcholine (ACh), from accessing the site.
-
Inhibition: By blocking the enzyme, the hydrolysis of ACh into acetate and choline is prevented.
-
Increased ACh: This leads to an accumulation of ACh in the synaptic cleft, enhancing the cholinergic neurotransmission that is impaired in Alzheimer's disease.[1][2]
The selectivity of Donepezil for AChE over butyrylcholinesterase (BChE), another cholinesterase enzyme found in the periphery, is a key attribute that contributes to its favorable side-effect profile.[6][8]
Caption: Mechanism of AChE inhibition by Donepezil.
Analytical Methodologies and Characterization
The structural integrity, isotopic purity, and identity of Donepezil-d4 are confirmed using a suite of modern analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone technique for both characterizing Donepezil-d4 and utilizing it in quantitative assays.
-
Confirmation of Mass: High-resolution MS (HRMS) confirms the elemental composition and exact mass, verifying the incorporation of four deuterium atoms.
-
Quantitative Analysis (LC-MS/MS): In bioanalytical applications, a triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode.[9] This involves selecting the protonated parent molecule (precursor ion) and a specific fragment (product ion) for maximum sensitivity and selectivity.
-
Donepezil (Analyte): The transition monitored is typically m/z 380.6 → 91.1.[9][10] The product ion at m/z 91.1 corresponds to the stable tropylium cation formed from the benzyl group.[11]
-
Donepezil-d4 (Internal Standard): A common transition is m/z 384.2 → 245.1.[9][10] The mass shift of +4 Da in the precursor ion confirms the d4 labeling. The different product ion is chosen to ensure no cross-talk from the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of Donepezil and its analogs. For Donepezil-d4, NMR is primarily used to:
-
Confirm the overall molecular structure.
-
Verify the specific sites of deuterium incorporation by observing the absence of corresponding proton signals in the ¹H NMR spectrum.[12]
High-Performance Liquid Chromatography (HPLC)
Chromatographic separation is essential to resolve Donepezil from endogenous matrix components prior to MS detection.
-
Stationary Phase: Reversed-phase columns, such as a C18, are commonly employed.[13][14]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with acid) and an organic modifier like acetonitrile or methanol.[9][13][14] The isocratic or gradient elution is optimized to achieve a sharp peak shape and a short run time, often under 5 minutes.[9][14]
Core Application: Bioanalytical Quantification Workflow
The primary and most critical application of Donepezil-d4 is as an internal standard for the accurate quantification of Donepezil in biological samples such as human plasma.[5][9][14]
Experimental Protocol: Quantification of Donepezil in Human Plasma
This protocol is a representative example based on validated methods published in the scientific literature.[9][10][14]
1. Preparation of Standards:
- Prepare a primary stock solution of Donepezil and Donepezil-d4 (e.g., 1 mg/mL) in a suitable solvent like 50:50 methanol:water.[9]
- Perform serial dilutions to create working solutions for calibration curve standards and quality control (QC) samples.
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
- Aliquot 200 µL of human plasma sample (blank, calibrator, QC, or unknown) into a polypropylene tube.
- Add a small, precise volume (e.g., 20 µL) of the Donepezil-d4 internal standard working solution to every tube.
- Add 1.5 mL of an extraction solvent mixture, such as hexane:ethyl acetate (70:30 v/v).[9][14]
- Vortex vigorously for 3-5 minutes to ensure thorough extraction of the analyte and IS into the organic phase.
- Centrifuge at high speed (e.g., 4000 rpm for 5 min) to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
- Transfer to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
- LC System: UPLC or HPLC system.
- Column: Thermo Hypersil Gold C18 (or equivalent).[9][14]
- Mobile Phase: Isocratic elution with a mixture of buffered aqueous solution and acetonitrile.[9][14]
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 3 - 5 µL.[14]
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- Donepezil: m/z 380.6 → 91.1
- Donepezil-d4: m/z 384.2 → 245.1
4. Data Processing:
- Integrate the peak areas for both the Donepezil and Donepezil-d4 MRM transitions.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators.
- Determine the concentration of Donepezil in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Workflow Visualization
Caption: Bioanalytical workflow for Donepezil quantification.
Conclusion
Donepezil-d4 (hydrochloride) is a chemically stable, isotopically enriched analog of Donepezil. Its structural and chemical properties make it an exemplary internal standard for mass spectrometry-based bioanalysis. The use of Donepezil-d4 allows for the development of highly accurate, precise, and robust analytical methods, which are fundamental to the non-clinical and clinical development of Donepezil and related compounds. This guide has detailed its structure, properties, and the validated workflows that underscore its importance in modern pharmaceutical science.
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